![molecular formula C16H15N3O2S B2718778 3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione, 95% CAS No. 1797228-99-9](/img/structure/B2718778.png)
3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione, 95%
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Overview
Description
The compound “3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione” is a complex organic molecule. It contains a triazoline ring, which is a five-membered ring with three nitrogen atoms, and a thione group, which is a sulfur analog of a ketone. The presence of a 4-hydroxy-3-methoxyphenyl group suggests that it might have properties similar to those of compounds like ferulic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazoline ring, thione group, and 4-hydroxy-3-methoxyphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The triazoline ring is known to participate in various reactions, and the thione group might also be reactive. The 4-hydroxy-3-methoxyphenyl group could potentially undergo reactions typical of phenolic compounds .Scientific Research Applications
Pharmacokinetic Studies
These applications highlight the versatility and potential of 3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione in various scientific domains. Further research will undoubtedly uncover additional uses and refine our understanding of this intriguing compound. 🌟
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-benzyl-3-(4-hydroxy-3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-21-14-9-12(7-8-13(14)20)15-17-18-16(22)19(15)10-11-5-3-2-4-6-11/h2-9,20H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRGPLMQCHDALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=S)N2CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione, 95% |
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